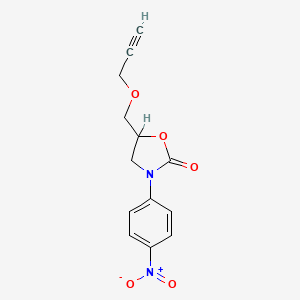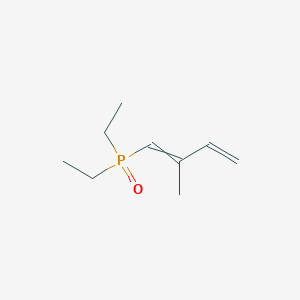
3-Buten-1-ol, 2-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Buten-1-ol, 2-methylene-: is an organic compound with the molecular formula C₅H₈O. It is a type of unsaturated alcohol, characterized by the presence of both a hydroxyl group (-OH) and a double bond within its structure. This compound is also known by other names such as 2-methylene-3-buten-1-ol. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Buten-1-ol, 2-methylene- can be achieved through several methods. One common method involves the isomerization of isoprene alcohol in the presence of a catalyst. The catalyst used is typically a granular Raney nickel type metal alloy, which includes elements such as aluminum, nickel, and another metal like chromium, zinc, molybdenum, or iron. The reaction is carried out at temperatures ranging from 50 to 120 degrees Celsius .
Industrial Production Methods: In industrial settings, the production of 3-Buten-1-ol, 2-methylene- can involve the use of supercritical carbon dioxide in coordination with a catalyst such as HZSM-5. This method enhances the reactivity of the reaction system by activating formaldehyde to carbon positive ions, which then react with isobutene to form the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Buten-1-ol, 2-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon can be used for hydrogenation reactions.
Substitution: Reagents like thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: The major product is typically a carbonyl compound.
Reduction: The major product is a saturated alcohol.
Substitution: The major product is a halogenated compound.
Wissenschaftliche Forschungsanwendungen
3-Buten-1-ol, 2-methylene- has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of various organic compounds.
Biology: It can be used in studies involving the reactivity of unsaturated alcohols.
Industry: It is used in the production of fragrances and other chemical products.
Wirkmechanismus
The mechanism of action of 3-Buten-1-ol, 2-methylene- involves its reactivity with other chemical species. For example, in the Prins reaction, the compound reacts with formaldehyde in the presence of a catalyst to form a new carbon-carbon bond. The reaction involves the activation of formaldehyde to carbon positive ions, which then react with the carbon negative ions generated from isobutene .
Vergleich Mit ähnlichen Verbindungen
3-Buten-1-ol: This compound has a similar structure but lacks the methylene group.
3-Buten-2-ol: This compound has the hydroxyl group on the second carbon atom.
3-Methyl-2-buten-1-ol: This compound has a methyl group attached to the second carbon atom
Uniqueness: 3-Buten-1-ol, 2-methylene- is unique due to the presence of the methylene group, which enhances its reactivity in various chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
13429-21-5 |
|---|---|
Molekularformel |
C5H8O |
Molekulargewicht |
84.12 g/mol |
IUPAC-Name |
2-methylidenebut-3-en-1-ol |
InChI |
InChI=1S/C5H8O/c1-3-5(2)4-6/h3,6H,1-2,4H2 |
InChI-Schlüssel |
LMYXCSGJPKDGLM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


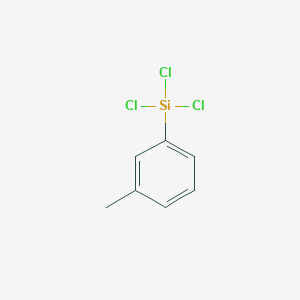
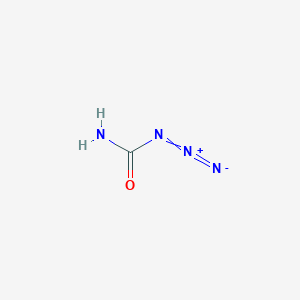
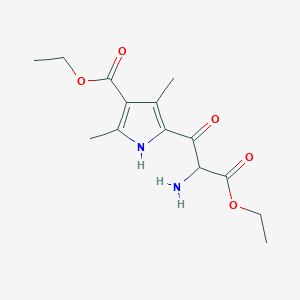
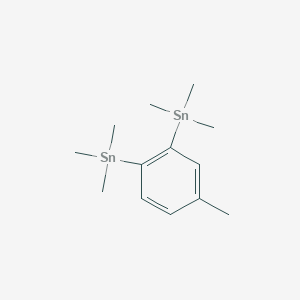
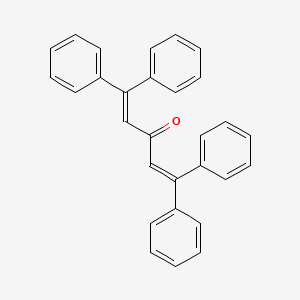

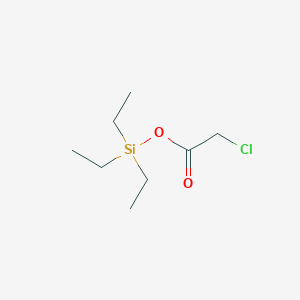
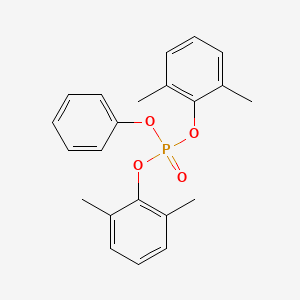
![(2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B14710420.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide](/img/structure/B14710427.png)
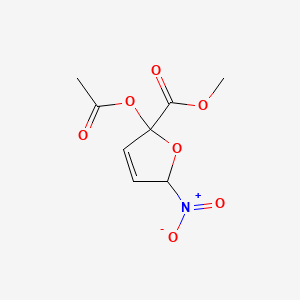
![10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione](/img/structure/B14710441.png)
